N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide

Description

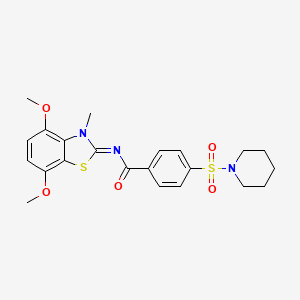

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide is a benzothiazole-derived compound featuring a 4,7-dimethoxy-3-methyl-substituted benzothiazole core conjugated to a benzamide moiety via an imine linkage. The benzamide group is further functionalized with a piperidin-1-ylsulfonyl substituent at the para position.

Properties

IUPAC Name |

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2/c1-24-19-17(29-2)11-12-18(30-3)20(19)31-22(24)23-21(26)15-7-9-16(10-8-15)32(27,28)25-13-5-4-6-14-25/h7-12H,4-6,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAOKMOAECRJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme modulation.

The molecular formula of this compound is C19H18N2O4S, with a molecular weight of 370.42 g/mol. The structure features a benzothiazole moiety with methoxy and methyl substituents, alongside a piperidine ring and a sulfonamide group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may exert cytotoxic effects on malignant cells by inducing apoptosis through caspase activation pathways. For instance, studies have shown that compounds with similar structures activate caspases -3 and -7 in cancer cell lines, leading to increased cell death .

Anticancer Properties

This compound has demonstrated significant cytotoxicity against various cancer cell lines. The selectivity index (SI), which measures the ratio of toxicity to malignant cells versus non-malignant cells, indicates that this compound exhibits preferential toxicity towards cancer cells. This selective action could be due to the altered metabolic pathways in neoplastic cells compared to normal cells .

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the cytotoxic effects of related compounds on human promyelocytic leukemia (HL-60) and squamous cell carcinoma (HSC) lines. The results indicated that compounds similar in structure exhibited high potency against these malignant cells while showing reduced toxicity towards non-malignant cells such as gingival fibroblasts .

Table 1: Cytotoxicity Data of Related Compounds

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HL-60 | 5 | 10 |

| Compound B | HSC-2 | 8 | 12 |

| N-(4,7-DM) | HSC-3 | 6 | 15 |

| Control | HGF | >50 | - |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Pharmacological Applications

Beyond its anticancer properties, this compound may have applications in other therapeutic areas due to its ability to modulate enzyme activity. Its structural characteristics suggest potential for use as an enzyme inhibitor or as a probe for studying cellular processes related to various diseases .

Scientific Research Applications

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is a benzothiazole derivative that is of interest in scientific fields, particularly medicinal chemistry, due to its various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Basic Information

- It is classified as a sulfonamide because of the sulfonyl group in its structure.

- The molecular weight is approximately 370.44 g/mol.

Synthesis

The synthesis of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide involves several key steps that are typically monitored using thin-layer chromatography (TLC). The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Structure and Functionality

The molecular structure includes several functional groups:

- A benzothiazole moiety

- A sulfonyl group

- Dimethoxy substituents

- A pyrrolidin-1-ylsulfonyl group

Computational chemistry tools can analyze the compound's three-dimensional structure, providing insights into its conformational preferences and potential interactions with biological targets.

Reactions

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide can participate in various chemical reactions that are typically conducted under controlled laboratory conditions with careful monitoring to optimize yields and minimize by-products.

Mechanism of Action

The mechanism of action for N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide relates to its interaction with biological targets such as enzymes or receptors involved in disease pathways. Studies suggest that benzothiazole derivatives may inhibit specific enzymes or modulate receptor activity through competitive inhibition or allosteric modulation, though the precise mechanism requires further experimental validation through biochemical assays.

Potential Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a family of benzothiazole derivatives with variations in substituents on the benzothiazole ring and the benzamide group. Key structural analogs include:

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide (CAS: 868369-05-5):

- Benzothiazole substituents : 4,7-dimethoxy, 3-methyl.

- Benzamide substituent : 4-fluoro.

- Molecular formula : C₁₇H₁₅FN₂O₃S.

- Molecular weight : 346.4 g/mol .

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide (CAS: 862807-66-7):

- Benzothiazole substituents : 4,7-dimethoxy (lacks 3-methyl).

- Benzamide substituent : 4-piperidin-1-ylsulfonyl.

- Molecular formula : C₂₂H₂₃N₃O₅S₂.

- Molecular weight : ~473 g/mol (calculated) .

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide :

- Benzothiazole substituents : 4,7-dimethoxy, 3-methyl.

- Benzamide substituent : 4-dimethylsulfamoyl.

- Molecular formula : C₂₀H₂₂N₄O₅S₂.

- Molecular weight : ~462 g/mol (calculated) .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

- Lipophilicity : The piperidin-1-ylsulfonyl group in the target compound increases lipophilicity (higher XLogP3) compared to the 4-fluoro and dimethylsulfamoyl analogs. This may enhance membrane permeability but reduce aqueous solubility.

- Electronic Effects : The electron-withdrawing sulfonyl group in all analogs may stabilize the benzamide moiety, while the piperidine nitrogen (basic) could enhance solubility in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.